6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline
Overview
Description
6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Introduction of the Oxadiazole Ring: The 3-methyl-1,2,4-oxadiazole moiety can be introduced via cyclization reactions involving appropriate precursors like amidoximes and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the quinoxaline ring.
Scientific Research Applications
6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor signaling.
Materials Science: In materials applications, the compound’s electronic properties are crucial. It can participate in charge transport processes, which are essential for its function in electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine
- 6-(3-Methyl-1,2,4-oxadiazol-5-yl)benzene
- 6-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrazine
Comparison
Compared to these similar compounds, 6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline is unique due to its quinoxaline core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and overall suitability for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-methyl-5-quinoxalin-6-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c1-7-14-11(16-15-7)8-2-3-9-10(6-8)13-5-4-12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCFZAVDEOFSOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NC=CN=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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